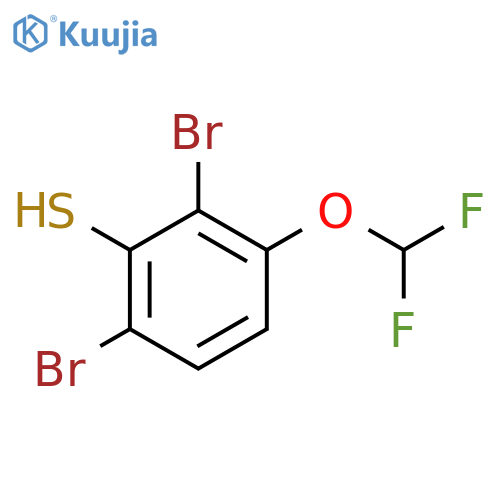Cas no 1805467-35-9 (2,6-Dibromo-3-(difluoromethoxy)thiophenol)

1805467-35-9 structure
商品名:2,6-Dibromo-3-(difluoromethoxy)thiophenol
CAS番号:1805467-35-9
MF:C7H4Br2F2OS
メガワット:333.975866317749
CID:4974413
2,6-Dibromo-3-(difluoromethoxy)thiophenol 化学的及び物理的性質
名前と識別子
-
- 2,6-Dibromo-3-(difluoromethoxy)thiophenol
-
- インチ: 1S/C7H4Br2F2OS/c8-3-1-2-4(12-7(10)11)5(9)6(3)13/h1-2,7,13H
- InChIKey: OJSIPKQEDXNACI-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=C(C=CC=1OC(F)F)Br)S
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 173
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 10.2
2,6-Dibromo-3-(difluoromethoxy)thiophenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013020270-500mg |
2,6-Dibromo-3-(difluoromethoxy)thiophenol |
1805467-35-9 | 97% | 500mg |
823.15 USD | 2021-06-24 | |
| Alichem | A013020270-250mg |
2,6-Dibromo-3-(difluoromethoxy)thiophenol |
1805467-35-9 | 97% | 250mg |
494.40 USD | 2021-06-24 | |
| Alichem | A013020270-1g |
2,6-Dibromo-3-(difluoromethoxy)thiophenol |
1805467-35-9 | 97% | 1g |
1,475.10 USD | 2021-06-24 |
2,6-Dibromo-3-(difluoromethoxy)thiophenol 関連文献
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
1805467-35-9 (2,6-Dibromo-3-(difluoromethoxy)thiophenol) 関連製品
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
